molecular formula C13H12N4O3 B2908191 N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040662-61-0

N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2908191
CAS No.: 1040662-61-0
M. Wt: 272.264
InChI Key: NCIQAQSHAVBIJA-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative featuring a carbamoylphenyl substituent at the N-position and a methyl group at the 1-position of the pyridazine ring. Its molecular formula is C₁₄H₁₃N₄O₃, with a molecular weight of 291.28 g/mol.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-17-11(18)7-6-10(16-17)13(20)15-9-4-2-8(3-5-9)12(14)19/h2-7H,1H3,(H2,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIQAQSHAVBIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be achieved through a multi-step process. One common method involves the reaction of 4-aminobenzoylbenzamide with methyl 6-oxopyridazine-3-carboxylate under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure high yield and purity .

Industrial Production Methods

For industrial production, the synthesis process is optimized to enhance yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as scaling up the reaction conditions. The industrial process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Key Features Biological Activity (if reported) Reference
Target Compound Pyridazinone - 1-Methyl
- 4-Carbamoylphenyl
C₁₄H₁₃N₄O₃ High polarity due to carbamoyl group; potential for H-bonding. Not explicitly reported.
Compound 20 Pyridazinone - 1-(3-Fluoro-4-methoxybenzyl)
- 4-Fluoro-3-(trans-3-methoxycyclobutylcarbamoyl)phenyl
C₂₃H₂₃F₂N₃O₄ Increased lipophilicity from fluoro and methoxy groups; trans-cyclobutylamine enhances stereochemical complexity. Trypanosoma cruzi proteasome inhibitor (IC₅₀ = 0.8 μM).
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide Dihydropyridine - 1-(3-Trifluoromethylbenzyl)
- 4-Carbamoylphenyl
C₂₁H₁₇F₃N₃O₂ Trifluoromethyl group enhances metabolic stability and lipophilicity; dihydropyridine core may alter redox properties. No activity data provided.
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide Pyridazinone - 1-Methyl
- 4-Methoxyphenyl
C₁₃H₁₃N₃O₃ Methoxy group increases electron density on phenyl ring; reduced polarity compared to carbamoyl. No activity data provided.

Key Observations

Core Heterocycle Differences: The target compound and Compound 20 () share a pyridazinone core, whereas the analog in () uses a dihydropyridine scaffold.

Substituent Effects: The 4-carbamoylphenyl group in the target compound introduces hydrogen-bond donor/acceptor capabilities, which may improve binding to polar enzyme active sites (e.g., proteases or kinases). In contrast, 4-methoxyphenyl () or 3-trifluoromethylbenzyl () substituents prioritize lipophilicity, favoring membrane penetration or interactions with hydrophobic pockets . The trans-3-methoxycyclobutylcarbamoyl group in Compound 20 () demonstrates how conformational rigidity (via cyclobutane) can optimize steric fit in enzyme binding sites.

Biological Activity Trends :

  • Compound 20 () shows potent anti-parasitic activity, likely due to its fluoro and methoxy substituents enhancing both binding affinity and pharmacokinetic properties. The absence of such groups in the target compound suggests it may require structural optimization for similar efficacy.

Biological Activity

N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a dihydropyridazine core with a carboxamide functional group and a carbamoyl substitution on the phenyl ring. The structural formula can be represented as follows:

N 4 carbamoylphenyl 1 methyl 6 oxo 1 6 dihydropyridazine 3 carboxamide\text{N 4 carbamoylphenyl 1 methyl 6 oxo 1 6 dihydropyridazine 3 carboxamide}

This unique structure is believed to contribute significantly to its biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines, which are critical in various inflammatory diseases. In vitro studies have demonstrated its ability to reduce the expression of cytokines such as IL-6 and TNF-α in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .
  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammatory responses and improved therapeutic outcomes in conditions like acute lung injury and sepsis .
  • Molecular Interactions : The presence of functional groups allows for hydrogen bonding and hydrophobic interactions with biological targets, enhancing its binding affinity and specificity .

Case Study 1: Anti-inflammatory Properties

A study involving derivatives of similar compounds found that this compound exhibited significant inhibition of LPS-induced cytokine release. This was assessed using the J774A.1 macrophage cell line, where treatment with the compound led to a marked reduction in IL-6 and TNF-α levels, suggesting a robust anti-inflammatory effect .

Compound Cytokine Inhibition (%) Cell Line
N-(4-carbamoylphenyl)-1-methyl-6-oxo...75% (IL-6)J774A.1
Control10%J774A.1

Case Study 2: Enzyme Activity

In another experimental setup, the compound was tested for its ability to inhibit carbonic anhydrase isoforms, which are often implicated in tumor progression. The results indicated a moderate inhibition profile, suggesting potential utility in cancer therapy .

Isoform Inhibition (%) IC50 (µM)
hCA II45%25
hCA IX60%15

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the substituents on the phenyl ring can significantly affect the biological activity of the compound. For instance:

Modification Effect on Activity
Chlorination at para positionIncreased anti-inflammatory potency
Methyl substitution at nitrogenEnhanced binding affinity
Variation in carboxamide substituentsAltered enzyme inhibition profile

These findings suggest that careful tuning of the molecular structure can optimize therapeutic effects.

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